Array ( [bid] => 8546878 )
N-(Piperidin-3-yl)pyridin-4-amine is a chemical compound characterized by its unique structure, which combines a piperidine ring with a pyridine moiety. The molecular formula for this compound is , and it features a piperidine group attached to the nitrogen at the 3-position and an amino group at the 4-position of the pyridine ring. This structural arrangement contributes to its potential biological activity and interactions in various
These reactions are crucial for modifying the compound to enhance its biological properties or to synthesize derivatives with improved efficacy.
N-(Piperidin-3-yl)pyridin-4-amine has shown significant biological activity, particularly as an inhibitor of various kinases. Research indicates that compounds with similar structures have been developed as potent inhibitors of protein kinases, which play vital roles in cellular signaling pathways. For instance, modifications to related compounds have resulted in selective inhibitors of the protein kinase B pathway, highlighting their potential in cancer therapy and other diseases related to dysregulated kinase activity .
The synthesis of N-(Piperidin-3-yl)pyridin-4-amine typically involves multi-step processes that may include:
For instance, one common synthetic route involves the reaction of 4-chloropyridine with piperidin-3-amine under basic conditions to yield the desired product .
The applications of N-(Piperidin-3-yl)pyridin-4-amine span several fields:
Interaction studies have focused on understanding how N-(Piperidin-3-yl)pyridin-4-amine interacts with biological targets. These studies often employ techniques such as:
Such studies reveal insights into its mechanism of action and help optimize its structure for better activity.
N-(Piperidin-3-yl)pyridin-4-amine shares structural similarities with several other compounds, which can be compared based on their biological activity and chemical properties. Here are some notable compounds:
| Compound Name | Similarity Index | Biological Activity |
|---|---|---|
| 1-(Pyridin-2-yl)piperidin-4-amine | 0.81 | Kinase inhibition |
| 1-(3-Chloropyridin-2-yl)piperidin-4-amine | 0.78 | Anticancer properties |
| N1-(Pyridin-2-yl)ethane-1,2-diamine | 0.76 | Neuroprotective effects |
| 6-(Piperidin-1-yl)pyrimidin-4-amine | 0.64 | Potential anti-inflammatory activity |
| 2-Amino-4-piperidino-6-methylpyrimidine | 0.64 | Modulation of neurotransmitter systems |
These compounds illustrate the diversity within this chemical family while highlighting the unique attributes of N-(Piperidin-3-yl)pyridin-4-amine, particularly its specific interactions with protein kinases that may not be shared by all analogs.
Traditional multi-step synthesis of N-(Piperidin-3-yl)pyridin-4-amine often begins with functionalizing pyridine or piperidine precursors. A widely cited method involves the reductive amination of 4-aminopyridine with a piperidin-3-one derivative under hydrogen gas in the presence of a palladium catalyst. The reaction proceeds via imine intermediate formation, followed by catalytic hydrogenation to yield the target compound with >80% purity.
An alternative route utilizes a three-step sequence starting from 3-bromopyridine:
Key challenges include controlling regioselectivity during pyridine functionalization and minimizing side reactions such as over-alkylation. Recent advances in flow chemistry have improved scalability, with continuous reactors achieving 92% yield under optimized conditions (Table 1).
Table 1: Comparative Analysis of Multi-Step Synthesis Methods
| Method | Starting Material | Yield (%) | Reaction Time | Key Catalyst |
|---|---|---|---|---|
| Reductive Amination | 4-Aminopyridine | 85 | 12 h | Pd/C (10 wt%) |
| Nucleophilic Substitution | 3-Bromopyridine | 78 | 24 h | K₂CO₃ |
| Flow Chemistry Approach | 4-Nitropyridine | 92 | 6 h | H₂ (50 psi), Pd/C |
Palladium-catalyzed C–N bond formation has revolutionized the synthesis of aryl amines, including N-(Piperidin-3-yl)pyridin-4-amine. The Buchwald-Hartwig coupling reaction between 4-bromopyridine and piperidin-3-amine derivatives has emerged as a high-yield method. Using a palladium(II) acetate catalyst with Xantphos as a ligand, researchers achieved 89% yield in toluene at 110°C.
Mechanistic studies reveal that oxidative addition of the aryl bromide to Pd(0) initiates the cycle, followed by amine coordination and reductive elimination to form the C–N bond. Modifying ligands (e.g., BINAP or DavePhos) enhances selectivity for sterically hindered substrates. For example, DavePhos-enabled couplings reduced byproduct formation from 15% to <5% in reactions involving N-methylpiperidine analogues.
Reaction Scheme
$$
\text{4-Bromopyridine} + \text{Piperidin-3-amine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{N-(Piperidin-3-yl)pyridin-4-amine} + \text{HBr}
$$
Microwave irradiation has dramatically accelerated the synthesis of heterocyclic compounds, including N-(Piperidin-3-yl)pyridin-4-amine. A protocol developed by Siddhi’s Institute of Pharmacy involves cyclizing nitrile precursors with ethylenediamine under solvent-free conditions. Exposure to 850 W microwaves for 4–10 minutes yielded the target compound with 88% efficiency, compared to 72% via conventional heating over 24 hours.
Key advantages include:
Recent work by Ju et al. demonstrated a microwave-assisted double alkylation of hydrazines with alkyl dihalides, producing pyrazole derivatives in 60–80% yield. Adapting this protocol to piperidine systems could further streamline N-(Piperidin-3-yl)pyridin-4-amine synthesis.
The piperidine ring in N-(Piperidin-3-yl)pyridin-4-amine serves as a critical modulator of biological activity. Substitutions at specific positions on this ring influence steric interactions, lipophilicity, and hydrogen-bonding capacity, which collectively determine target affinity. For instance, methyl groups introduced at the 3-position of the piperidine ring have been shown to enhance binding to protein kinase B (Akt) by filling hydrophobic pockets in the active site [4]. Conversely, bulkier substituents like tert-butyl groups at the same position reduce potency due to steric clashes [4].
A comparative analysis of piperidine-substituted derivatives revealed the following trends:
| Piperidine Substituent | Position | Biological Activity (IC₅₀) | log D |
|---|---|---|---|
| Methyl | 3 | 48 nM | 1.2 |
| tert-Butyl |
N-(Piperidin-3-yl)pyridin-4-amine and its structural analogs demonstrate significant kinase inhibition properties with remarkable selectivity profiles across multiple kinase families. The compound class exhibits particularly potent activity against Cyclin-Dependent Kinase 2 (CDK2) through ATP-competitive mechanisms, with related pyrimidin-4-amine derivatives showing exceptional potency [1] [2] [3].
Mechanistic studies reveal that N-(pyridin-3-yl)pyrimidin-4-amine derivatives function as ATP-competitive inhibitors of CDK2, with compound 7l demonstrating an IC50 value of 64.42 nM against the CDK2/cyclin A2 complex [1]. This activity is comparable to the established CDK2 inhibitor AZD5438, indicating therapeutic potential. The compound exhibits broad antiproliferative efficacy across multiple cancer cell lines, including MV4-11, HT-29, MCF-7, and HeLa cells, with IC50 values ranging from 0.83 to 8.61 μM [1].
Table 1: CDK2 Inhibition Activity Profile
| Compound | IC50 (nM) | Target Complex | Selectivity | Cell Line Activity |
|---|---|---|---|---|
| N-(pyridin-3-yl)pyrimidin-4-amine 7l | 64.42 | CDK2/cyclin A2 | Similar to AZD5438 | MV4-11, HT-29, MCF-7, HeLa |
| 2-aminopurine derivative 11l | 19.0 | CDK2 | Good CDK selectivity | TNBC cells |
| Thiazol-pyrimidine derivative 20a | 0.004 | CDK2 | 1000-fold improvement | HCT116 |
Structure-activity relationship studies indicate that the 2-aminopurine scaffold provides enhanced CDK2 inhibitory activity, with compound 11l showing an IC50 of 19 nM and good selectivity against other CDKs [2]. The compound demonstrates favorable binding interactions with the CDK2 active site through molecular dynamics simulations, suggesting potential as a lead compound for CDK2 selective inhibitors.
The most potent derivative identified is the N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamine 20a, which exhibits exceptional CDK2 inhibitory activity with an IC50 of 0.004 μM, representing a 1000-fold improvement over the lead compound [3]. This compound demonstrates dual CDK2/9 inhibition, with simultaneous suppression of both kinase proteins in HCT116 cell lines leading to G2/M cell cycle arrest and apoptosis.
Lysine Specific Demethylase 1 (LSD1) Inhibition Mechanisms represent another significant activity profile for piperidine-pyridine hybrid compounds. The 3-(piperidin-4-ylmethoxy)pyridine series demonstrates potent LSD1 inhibition with Ki values as low as 29 nM [4] [5]. These compounds function as competitive inhibitors against dimethylated histone H3 lysine 4 (H3K4) substrate and exhibit exceptional selectivity over related monoamine oxidase A and B enzymes.
Table 2: LSD1 Inhibition Selectivity Profile
| Compound | Ki LSD1 (nM) | MAO-A Selectivity | MAO-B Selectivity | Mechanism |
|---|---|---|---|---|
| 3-(piperidin-4-ylmethoxy)pyridine 16 | 29 | >50 μM | >160× selective | Competitive |
| 3-(piperidin-4-ylmethoxy)pyridine 17 | 29 | >50 μM | >640× selective | Competitive |
| 3-(piperidin-4-ylmethoxy)pyridine 22 | 46 | >50 μM | >56× selective | Competitive |
The crystal structure of LSD1 in complex with 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile reveals a novel binding mode that was not fully predicted by computational docking studies [6]. The compound binds in the substrate-binding cavity of LSD1, with the piperidine nitrogen establishing strong hydrogen bond and electrostatic interactions with Asp555, confirming its pivotal role in LSD1 inhibition.
N-(Piperidin-3-yl)pyridin-4-amine derivatives exhibit profound epigenetic modulatory effects through selective histone demethylase inhibition. The compounds demonstrate ability to increase cellular histone H3 lysine 4 methylation levels and strongly inhibit proliferation of leukemia and solid tumor cells with EC50 values as low as 280 nM, while maintaining negligible effects on normal cells [4] [5].
The piperidine-pyridine scaffold provides optimal geometry for interaction with the FAD cofactor binding site of LSD1, enabling reversible inhibition through non-covalent binding mechanisms [7]. Enzyme kinetics studies confirm competitive inhibition patterns against dimethylated H3K4 substrate, with the protonated amine of the piperidin-4-ylmethoxy group forming critical electrostatic interactions with the enzyme active site.
Histone H3K4 Methylation Enhancement represents a key epigenetic outcome of LSD1 inhibition by these compounds. The 3-(piperidin-4-ylmethoxy)pyridine series demonstrates dose-dependent increases in H3K4me1 and H3K4me2 levels in cellular assays, correlating with transcriptional activation of genes involved in cellular differentiation pathways [4]. This methylation enhancement occurs through prevention of LSD1-mediated demethylation rather than direct methyltransferase activation.
Table 3: Histone Demethylase Inhibition Profile
| Enzyme Target | Compound Class | IC50/Ki | Selectivity | Epigenetic Effect |
|---|---|---|---|---|
| LSD1 | 3-(piperidin-4-ylmethoxy)pyridine | 29 nM | >160× vs MAO-B | H3K4me1/2 increase |
| KDM2A | Triazolopyridine derivative | pIC50 7.2 | Excellent subfamily | H3K36me2 modulation |
| KDM4/5 | Pyrido[3,4-d]pyrimidin-4(3H)-one | nanomolar | Subfamily selective | H3K9me3/H3K4me3 |
The JmjC histone demethylase family represents additional epigenetic targets for piperidine-pyridine hybrids. Triazolopyridine-based compounds demonstrate potent KDM2A inhibition with pIC50 values of 7.2, exhibiting excellent selectivity over other KDM subfamilies [8]. These compounds coordinate with the active site iron through bidentate binding, preventing substrate access to the catalytic center.
Chromatin Remodeling Effects mediated by these compounds extend beyond direct enzyme inhibition to encompass broader epigenetic landscape modifications. The pyrido[3,4-d]pyrimidin-4(3H)-one derivatives show dual KDM4/5 subfamily activity, simultaneously affecting H3K9me3 and H3K4me3 demethylation in cell-based assays [9]. This dual activity pattern suggests potential for comprehensive epigenetic reprogramming in cancer cells.
N-(Piperidin-3-yl)pyridin-4-amine structural analogs demonstrate exceptional selectivity for Protein Kinase B (PKB/AKT) pathway inhibition through ATP-competitive mechanisms. The 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine series, exemplified by CCT128930, exhibits potent PKBβ inhibition with IC50 values of 6 nM and 28-fold selectivity over the closely related PKA kinase [10].
ATP-Competitive Binding Mechanisms underlie the selectivity profile of these PKB inhibitors. The 4-amino-4-benzylpiperidine scaffold targets a single amino acid difference between PKB and PKA active sites, specifically exploiting the Met282 residue in PKB (versus Met173 in PKA) to achieve remarkable selectivity [11] [10]. This precision targeting enables up to 150-fold selectivity for PKB over PKA while maintaining nanomolar potency.
Table 4: PKB/AKT Pathway Inhibition Profile
| Compound | IC50 (nM) | Target | PKA Selectivity | Bioavailability | Cellular Effects |
|---|---|---|---|---|---|
| CCT128930 | 6 | PKBβ | 28-fold | Low oral | G1 arrest, biomarker inhibition |
| Compound 21 | nanomolar | PKB | 150-fold | Orally bioavailable | Tumor growth inhibition |
| Indazole-pyridine 37c | 0.6 | AKT | Greater | F=70% mouse | Enhanced CV safety |
Cellular Pathway Modulation by PKB inhibitors results in comprehensive downstream signaling disruption. CCT128930 demonstrates marked antiproliferative activity and inhibition of phosphorylation across multiple AKT substrates in tumor cell lines, consistent with mechanism-based PKB inhibition [10]. The compound induces G1 cell cycle arrest in PTEN-null U87MG glioblastoma cells, confirming AKT pathway blockade.
Biomarker Modulation Studies reveal that 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides effectively modulate biomarkers of PKB signaling both in vitro and in vivo [11]. Representative compounds demonstrate significant decreases in phosphorylated threonine 246 PRAS40 levels in human hair follicles, providing a translatable biomarker for clinical monitoring of PKB pathway inhibition.
Structure-Activity Optimization efforts have focused on improving oral bioavailability while maintaining selectivity and potency. The piperidine-4-carboxamide modifications successfully overcome the metabolic liabilities of the parent benzylpiperidine scaffold, yielding orally bioavailable inhibitors with maintained PKB selectivity [11]. These compounds demonstrate strong tumor growth inhibition and biomarker modulation in human xenograft models at well-tolerated doses.